![molecular formula C36H65NO12 B1599207 Erythromycin, 3''-O-demethyl-12-deoxy- CAS No. 33442-56-7](/img/structure/B1599207.png)
Erythromycin, 3''-O-demethyl-12-deoxy-
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for Erythromycin, 3’‘-O-demethyl-12-deoxy- involves the modification of the erythromycin molecule by removing the 3’'-O-methyl group and the 12-deoxy group. The synthesis process involves a series of reactions including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.Molecular Structure Analysis
The molecular formula of Erythromycin, 3’'-O-demethyl-12-deoxy- is C37H67NO13 . Its molecular weight is 703.9 g/mol . The InChI Key is CLQUUOKNEOQBSW-HYABICGWSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- are complex and involve multiple steps. These include demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction.Physical And Chemical Properties Analysis
Erythromycin, 3’'-O-demethyl-12-deoxy- is a small molecule with a molecular weight of 703.9 g/mol . Its chemical formula is C37H67NO13 . The compound is a white crystalline solid with a melting point of 135-137°C.Aplicaciones Científicas De Investigación
Antibacterial Applications
Erythromycin, 3’'-O-demethyl-12-deoxy-: , is a derivative of erythromycin which is a clinically potent macrolide antibiotic. It is used in treating various pathogenic bacterial infections . The compound’s efficacy against bacteria makes it a valuable asset in clinical settings, particularly for patients who are allergic to penicillin .
Genetic Engineering of Microorganisms
The biosynthetic pathways of erythromycin derivatives, including 3’'-O-demethyl-12-deoxy-erythromycin , can be genetically engineered in microorganisms. For instance, the halophilic actinomycete Actinopolyspora erythraea has been modified to produce novel erythronolide compounds, which are erythromycin precursors . This genetic engineering approach can lead to the production of new antibiotics with improved properties.
Understanding of Extremophile Metabolism
The study of erythromycin-producing extremophiles, such as Actinopolyspora erythraea , provides insights into the metabolic pathways that allow these organisms to thrive in extreme environments. This knowledge can be applied to the development of biotechnological processes that utilize extremophiles for the production of valuable compounds .
Pharmaceutical Synthesis
The compound 3’'-O-demethyl-12-deoxy-erythromycin can be synthesized through a series of chemical reactions, starting from simpler erythronolides. Understanding its synthesis pathway is crucial for pharmaceutical companies to manufacture this antibiotic efficiently and at a lower cost .
Enhancement of Biosynthetic Pathways
Research has shown that the biosynthesis of erythromycin derivatives can be enhanced by expressing certain enzymes in the host microorganisms. For example, the expression of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (DAHP Synthase) in Streptomyces albidoflavus has led to increased production titers of related compounds . This strategy can be applied to improve the yields of 3’'-O-demethyl-12-deoxy-erythromycin .
Drug Impurity Profiling
Erythromycin derivatives are also studied for their impurity profiles, which is essential for drug quality control. The synthesis and characterization of impurities, such as 3’'-N-demonomethyl erythromycin , help in establishing standards for pharmaceuticals and ensuring their safety and efficacy .
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUUOKNEOQBSW-HYABICGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187087 | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin, 3''-O-demethyl-12-deoxy- | |
CAS RN |
33442-56-7 | |
Record name | Erythromycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.